![molecular formula C15H15FN2OS B5154043 4-(4-fluorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5154043.png)
4-(4-fluorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, often starting with specific nitriles or dicarbonitriles as precursors. For instance, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles results in the formation of related pyrido and triazine derivatives, indicating a versatile approach to manipulating the core pyridine structure (Khrustaleva et al., 2014).
Molecular Structure Analysis
X-ray crystallographic analysis is a primary tool for elucidating the molecular structure of compounds. For similar compounds, structures have been established, showing variations in molecular packing and conformation. This detailed analysis provides insights into how different substituents and molecular arrangements impact the overall structure and stability of the compound (George et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of this compound category often involves interactions with various reagents to form new structures or introduce functional groups. The transformation under specific conditions, such as the action of Lawesson's reagent, leads to the synthesis of novel derivatives, highlighting the compound's versatility in chemical synthesis (Belikov et al., 2015).
Safety and Hazards
Future Directions
The potential applications of similar compounds have been explored in various fields. For example, a fluorine-containing diphenylphosphine oxide derivative was used to improve the flame retardancy and dielectric properties of epoxy resin, indicating potential applications in the field of advanced electronic materials .
properties
IUPAC Name |
4-(4-fluorophenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-2-7-20-15-13(9-17)12(8-14(19)18-15)10-3-5-11(16)6-4-10/h3-6,12H,2,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFORVDPCPMSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
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